N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide

Medicinal chemistry Structure-activity relationship Oxalamide scaffold

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 2320536-87-4) is a synthetic small-molecule oxalamide featuring a thiophen-3-yl motif on the N1 terminus and an ortho-methylthio-substituted phenyl group on the N2 terminus, connected via an oxalamide linker. Its molecular formula is C₁₇H₂₀N₂O₂S₂ with a molecular weight of 348.48 g/mol.

Molecular Formula C17H20N2O2S2
Molecular Weight 348.48
CAS No. 2320536-87-4
Cat. No. B3008563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide
CAS2320536-87-4
Molecular FormulaC17H20N2O2S2
Molecular Weight348.48
Structural Identifiers
SMILESCC(C)(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CSC=C2
InChIInChI=1S/C17H20N2O2S2/c1-17(2,12-8-9-23-10-12)11-18-15(20)16(21)19-13-6-4-5-7-14(13)22-3/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21)
InChIKeyPKZJUBFYQPXFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 2320536-87-4): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 2320536-87-4) is a synthetic small-molecule oxalamide featuring a thiophen-3-yl motif on the N1 terminus and an ortho-methylthio-substituted phenyl group on the N2 terminus, connected via an oxalamide linker [1]. Its molecular formula is C₁₇H₂₀N₂O₂S₂ with a molecular weight of 348.48 g/mol [1]. Computed physicochemical parameters include a calculated logP (clogP) of 2.24, a topological polar surface area (TPSA) of 49.41 Ų, four hydrogen-bond acceptors, one hydrogen-bond donor, and three rotatable bonds, placing it within Lipinski's Rule of Five space [1]. The compound belongs to a broader class of oxalamide derivatives explored in patents as kinase inhibitors (e.g., c-Met) and fatty-acid binding protein (FABP4/5) inhibitors, though no target-specific data exist for this specific analog [2][3]. Critically, no peer-reviewed primary research article, bioassay record, or head-to-head comparator study was identified for this compound as of the search date, making it a structurally defined but biologically uncharacterized research chemical.

Why N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide Cannot Be Interchanged with Generic Oxalamide Analogs


Within the oxalamide chemical space, even minor substituent changes on the N1 or N2 aryl/heteroaryl termini can profoundly alter conformational preference, hydrogen-bonding capacity, sulfur-mediated non-covalent interactions, and metabolic stability [1]. The ortho-methylthio (-SCH₃) group on the N2-phenyl ring of this compound introduces a polarizable sulfur atom capable of engaging in chalcogen bonding, thioether-oxygen interactions, and cytochrome P450-mediated S-oxidation, features absent in the unsubstituted phenyl analog N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide [1]. The patent literature on oxalamide kinase inhibitors demonstrates that aryl substitution patterns on the oxalamide scaffold directly determine target selectivity profiles; a compound lacking the methylthio group cannot be assumed to recapitulate any binding, pharmacokinetic, or selectivity properties this specific substitution pattern may confer [2]. For procurement decisions—whether for structure-activity relationship (SAR) studies, chemical probe development, or screening library assembly—the exact substitution pattern constitutes the scientific variable under investigation. Substituting a generic des-methylthio analog introduces an uncontrolled structural variable that compromises experimental interpretability and reproducibility.

Quantitative Differentiation Evidence for N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide vs. Closest Structural Analogs


Structural Differentiation: Ortho-Methylthio Substitution vs. Unsubstituted Phenyl Analog

The closest identifiable structural analog is N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide, which replaces the ortho-methylthio group with a hydrogen atom. The target compound carries an additional sulfur atom and a methyl group, yielding a molecular weight increase of 46.09 Da (348.48 vs. 302.39 g/mol) [1]. The ortho-methylthio substituent introduces a polarizable sulfur atom capable of engaging in S···O chalcogen bonding, S–π interactions with aromatic residues, and thioether hydrogen-bond acceptor contacts not available to the des-methylthio analog [1]. In the context of the oxalamide kinase inhibitor patent family, ortho-substitution on the N2-aryl ring is a recognized determinant of c-Met inhibitory potency and selectivity, though no experimental data exist for this specific compound pair [2].

Medicinal chemistry Structure-activity relationship Oxalamide scaffold

Predicted Lipophilicity and Drug-Likeness Profile vs. Oxalamide Class Benchmarks

The target compound exhibits a computed clogP of 2.24 and TPSA of 49.41 Ų, placing it within favorable drug-like chemical space per Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) [1]. Its TPSA of 49.41 Ų is notably low for an oxalamide, suggesting good membrane permeability potential relative to many oxalamide analogs that typically exceed TPSA of 70 Ų due to the dual amide motif [1]. The compound has only one hydrogen-bond donor (the N2-amide NH), compared to two HBDs in many oxalamide congeners, a feature that may favor CNS penetration or reduce aqueous solubility depending on the application context [1]. However, no experimental logP, solubility, or permeability data are available for this compound, and all comparisons are based on computed descriptors only.

Physicochemical profiling Drug-likeness Lead optimization

Purity Specification Benchmarking Against Commercially Available Oxalamide Research Compounds

Reputable chemical suppliers offering structurally related oxalamide compounds with 2-(methylthio)phenyl motifs report standard purity specifications of 95–98% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . For example, the closely related compound N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-3-yl)cyclopropyl)methyl)oxalamide (CAS 2415526-22-4, MW 346.46, C₁₇H₁₈N₂O₂S₂) is supplied at 98% purity with full QC data packages . This establishes a class-level purity benchmark: procurement of CAS 2320536-87-4 should require equivalent or superior QC documentation to ensure batch-to-batch reproducibility. Without such documentation, inter-laboratory variability in biological assay results cannot be controlled, particularly for a compound lacking published characterization data.

Quality control Chemical procurement Purity specification

Patent Landscape Positioning: Oxalamide-Thiophene Hybrids in Kinase and FABP Inhibitor Chemical Space

The target compound's structural architecture—an oxalamide core linking a thiophene-containing alkylamine to a substituted aniline—maps onto two distinct patent-defined pharmacophores. US7470693B2 claims oxalamide derivatives as c-Met kinase inhibitors, where the N1 and N2 substituent identity determines kinase selectivity [1]. US9353102B2 claims non-annulated thiophenylamides (which structurally overlap with thiophene-containing oxalamides) as dual FABP4/5 inhibitors for metabolic and oncology indications [2]. The target compound's combination of a thiophen-3-ylpropyl moiety on N1 and an ortho-methylthio aniline on N2 represents a substitution pattern not explicitly exemplified in either patent, potentially occupying novel IP space [1][2]. However, no biological data confirm activity against any kinase or FABP target for this specific compound.

Kinase inhibitor FABP4/FABP5 inhibitor Chemical probe Patent analysis

Scientifically Justified Application Scenarios for N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Oxalamide-Based Kinase or FABP Inhibitor Scaffolds

The compound is most appropriately deployed as a structurally defined SAR probe within oxalamide medicinal chemistry programs targeting c-Met kinase or FABP4/5 inhibition [1][2]. Its specific substitution pattern (thiophen-3-ylpropyl N1 terminus plus ortho-methylthio aniline N2 terminus) represents a discrete point in chemical space that can be systematically compared with analogs bearing alternative N2-aryl substituents (e.g., phenyl, 4-chlorophenyl, 3-methoxyphenyl, isoxazol-3-yl) to deconvolute the contribution of the ortho-methylthio group to any observed biological activity. All such studies must include in-house purity verification (NMR, HPLC, MS) before biological testing, given the absence of published characterization data .

Chemical Biology Probe Development for Sulfur-Mediated Protein-Ligand Interaction Studies

The dual-sulfur architecture (thiophene sulfur + methylthio sulfur) makes this compound a candidate for investigating non-canonical sulfur-mediated interactions in protein binding sites, including S···O chalcogen bonding, S–π aromatic interactions, and thioether hydrogen bonding [1]. Researchers studying the role of sulfur in molecular recognition may use this compound alongside its des-methylthio phenyl analog as a matched molecular pair to isolate the contribution of the ortho-methylthio sulfur to binding thermodynamics and kinetics. This application is contingent on the compound first demonstrating measurable binding to a protein target of interest.

Computational Chemistry and Cheminformatics Model Training Sets

With its well-defined physicochemical descriptors (clogP 2.24, TPSA 49.41 Ų, MW 348.49) computed from a reproducible platform [1], this compound can serve as a data point in quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) model training sets focused on oxalamide-containing small molecules. Its thioether and thiophene motifs provide heteroatom diversity that can improve model generalizability for sulfur-containing compound libraries, provided experimental activity data are eventually generated to pair with these computed descriptors.

Patent SAR Filling and Freedom-to-Operate Exploration

Given that the compound's exact substitution pattern is not explicitly exemplified in major oxalamide kinase inhibitor (US7470693B2) [1] or thiophenylamide FABP inhibitor (US9353102B2) [2] patents, organizations pursuing oxalamide-based therapeutics may evaluate this compound as part of a defensive or exploratory patent strategy. Synthesis and biological testing of this specific analog can establish data points that clarify the boundaries of existing patent claims and potentially identify novel, protectable chemical matter.

Quote Request

Request a Quote for N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.